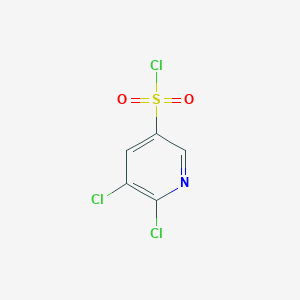

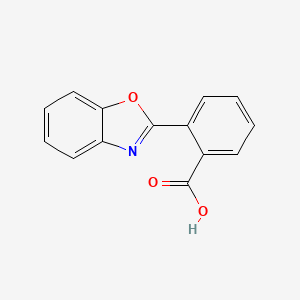

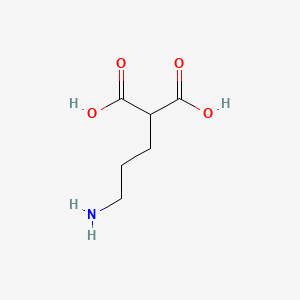

![molecular formula C13H13N5O2 B1309489 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 957509-33-0](/img/structure/B1309489.png)

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Übersicht

Beschreibung

The compound "7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid" is a derivative of the pyrazolopyrimidine family, which is a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. The pyrazolopyrimidine scaffold is known for its presence in various pharmacologically active molecules and is a common motif in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives typically involves the formation of the pyrazole ring followed by the construction of the pyrimidine ring. In one study, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides was achieved starting from methyl 5-amino-1H-pyrazole-4-carboxylate. This process involved a three-step reaction that led to the formation of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate, which was then treated with POCl3 to give a highly reactive 7-chloro derivative. This intermediate could be further reacted with various nucleophiles to yield 7-substituted derivatives .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of two nitrogen-containing rings. These compounds often exhibit interesting structural features, such as the ability to crystallize in different space groups and the presence of various substituents that can influence their molecular geometry and electronic properties. For instance, a related molecule, 7-Methyl-3-[(3-methyl-3-mesityl-cyclobutyl]-5-phenyl-5H-thiazolo[3,2-α]pyrimidine-6-carboxylic acid ethyl ester, was synthesized and its structure was elucidated using spectroscopic methods and X-ray diffraction, highlighting the importance of these techniques in determining the precise molecular geometry of such compounds .

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives can undergo a variety of chemical reactions, which can be utilized to introduce different functional groups or to modify the core structure. For example, the reactivity of 7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines was explored, leading to the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives, which are of interest as potential benzodiazepine receptor ligands . The choice of reagents and reaction conditions can lead to different outcomes, demonstrating the versatility of these compounds in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their potential applications in drug development. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also critical as they can affect the molecule's reactivity and interaction with biological targets. Experimental and theoretical studies, including spectroscopy and computational methods, are often used to investigate these properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Modification

The scientific interest in derivatives of pyrazolo[1,5-a]pyrimidine includes efforts to synthesize and modify their structure for various applications. One study describes the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, showcasing methods to create derivatives with potential biological activities (Drev et al., 2014). Another research effort focuses on novel pyrazole derivatives with antimicrobial and anticancer properties, indicating the versatility of these compounds in drug development (Hafez et al., 2016).

Antimicrobial and Anticancer Applications

Studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antimicrobial and anticancer activities. For instance, compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate showed higher anticancer activity than the reference drug doxorubicin and exhibited good to excellent antimicrobial activity (Hafez et al., 2016). Another study reports on the preparation of compounds with excellent biocidal properties against bacteria and fungi, indicating their potential as novel antimicrobial agents (Youssef et al., 2011).

Diagnostic Imaging Applications

Pyrazolo[1,5-a]pyrimidine derivatives have also been explored for diagnostic imaging, such as the synthesis of a novel PET agent for imaging the IRAK4 enzyme in neuroinflammation. This illustrates the compound's utility in developing diagnostic tools for neuroinflammatory conditions (Wang et al., 2018).

Eigenschaften

IUPAC Name |

7-(1-ethyl-5-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2/c1-3-17-8(2)9(7-15-17)11-4-5-14-12-6-10(13(19)20)16-18(11)12/h4-7H,3H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWZHDCIBUFLMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C2=CC=NC3=CC(=NN23)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101136417 | |

| Record name | 7-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101136417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809341 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

CAS RN |

957509-33-0 | |

| Record name | 7-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957509-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101136417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

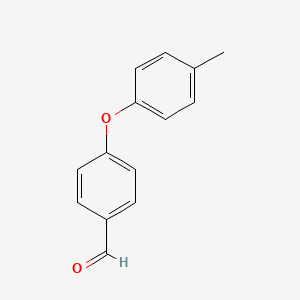

![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B1309426.png)

![3-[(4-Fluorophenyl)sulfonyl]propanenitrile](/img/structure/B1309453.png)